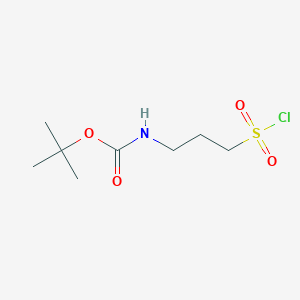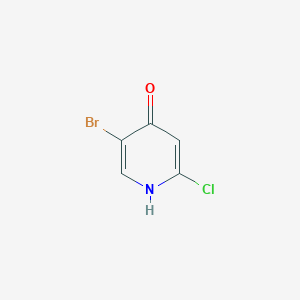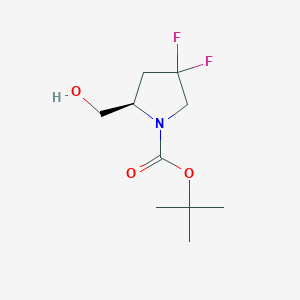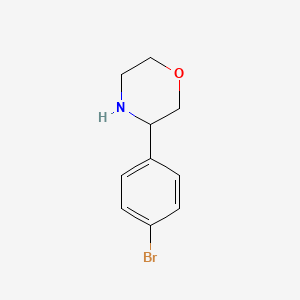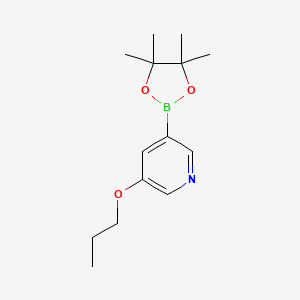
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
説明
The compound “3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” seems to be a boronic ester derivative. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for “3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” were not found, similar compounds like “2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used as a reagent to borylate arenes . Another compound, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, is acquired through two substitution reactions .科学的研究の応用
Synthesis and Structural Analysis
Boric acid ester intermediates with benzene rings, similar to the subject compound, have been synthesized via a three-step substitution reaction. These compounds were characterized by various spectroscopic methods and X-ray diffraction, revealing insights into their molecular structures and confirming the structures through density functional theory (DFT) calculations (Huang et al., 2021).
Molecular Electrostatic Potential and Frontier Molecular Orbitals
DFT studies on similar compounds have been used to investigate their molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of these compounds. This analysis provides a deeper understanding of the compounds' reactivity and stability (Huang et al., 2021).
Application in Combinatorial Chemistry
The structural and reactivity differences between similar compounds have been studied, offering insights into their suitability as bifunctional building blocks for combinatorial chemistry. Such studies enhance the understanding of molecular stability and reactivity, which is crucial for developing new synthetic strategies (Sopková-de Oliveira Santos et al., 2003).
Novel Synthesis Methods
Improved synthesis methods for medicinally important compounds via optimized Suzuki coupling of boronic ester intermediates have been developed. This approach is applicable to both high throughput chemistry and large scale synthesis, demonstrating the versatility of boronic esters in pharmaceutical synthesis (Bethel et al., 2012).
Advancements in Material Science
The synthesis and application of boronic acids and their esters in material science, particularly in the formation of coordination polymers with potential applications in electronics and catalysis, highlight the broad utility of such compounds in advanced material design (Al-Fayaad et al., 2020).
作用機序
Target of Action
Similar compounds, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used as reagents to borylate arenes . Borylation is a process that introduces a boron atom into a molecule, which can significantly alter the molecule’s chemical properties and reactivity.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (arenes) through a process called borylation . This process involves the addition of a boron atom to the arene, which can lead to significant changes in the arene’s chemical properties and reactivity.
Biochemical Pathways
The borylation of arenes can lead to the formation of organoboronic acids and their derivatives . These compounds are important intermediates in organic synthesis and can be involved in various biochemical pathways.
特性
IUPAC Name |
3-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-6-7-17-12-8-11(9-16-10-12)15-18-13(2,3)14(4,5)19-15/h8-10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAURAWYWMFCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



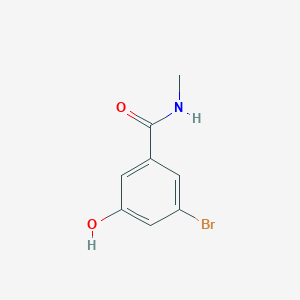
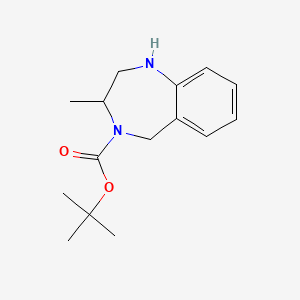


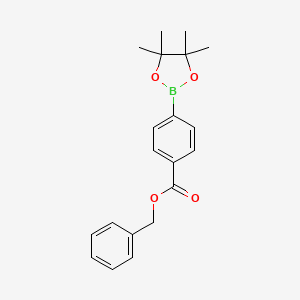
![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)
